9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2361767-85-1
VCID: VC7244337
InChI: InChI=1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13)
SMILES: C1C(CC2COCC1C2(F)F)C(=O)O
Molecular Formula: C9H12F2O3
Molecular Weight: 206.189

9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid

CAS No.: 2361767-85-1

Cat. No.: VC7244337

Molecular Formula: C9H12F2O3

Molecular Weight: 206.189

* For research use only. Not for human or veterinary use.

9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid - 2361767-85-1

Specification

CAS No. 2361767-85-1
Molecular Formula C9H12F2O3
Molecular Weight 206.189
IUPAC Name 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Standard InChI InChI=1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13)
Standard InChI Key LBRQCZDIBRDJLZ-UHFFFAOYSA-N
SMILES C1C(CC2COCC1C2(F)F)C(=O)O

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, reflects its oxygen-containing bridged bicyclic system. Key features include:

Molecular Architecture

The bicyclo[3.3.1]nonane framework consists of two fused cyclohexane rings sharing three bridging carbons, with an oxygen atom replacing a methylene group at the 3-position. Fluorine atoms at the 9-position introduce electronegativity and steric effects, while the carboxylic acid group at C-7 provides a site for hydrogen bonding and derivatization .

Computational Data

PubChem-derived properties include:

  • Canonical SMILES: C1C(CC2COCC1C2(F)F)C(=O)O

  • InChI Key: LBRQCZDIBRDJLZ-UHFFFAOYSA-N

  • Molecular Weight: 206.19 g/mol .

The presence of fluorine atoms significantly influences lipophilicity and metabolic stability, as seen in analogous fluorinated pharmaceuticals.

Synthetic Considerations

While no explicit synthetic route is documented in accessible literature, the compound’s structure suggests potential pathways:

Retrosynthetic Analysis

  • Core Construction: The bicyclo[3.3.1]nonane system could be assembled via Diels-Alder cycloaddition or ring-closing metathesis.

  • Fluorination: Late-stage electrophilic fluorination using reagents like Selectfluor® may introduce the 9,9-difluoro motif.

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at C-7 could yield the acid functionality.

Challenges

  • Stereochemical Control: The bicyclic system’s bridgehead positions may lead to steric hindrance, complicating fluorination and functionalization.

  • Oxetane Stability: The 3-oxa group (oxetane) is strain-prone, requiring mild reaction conditions to avoid ring-opening.

Reactivity and Derivative Formation

The compound’s reactivity is governed by its functional groups:

Carboxylic Acid Transformations

  • Esterification: Reaction with alcohols under acidic conditions could yield esters for prodrug development.

  • Amide Formation: Coupling with amines via carbodiimide reagents might generate bioactive analogs.

Fluorine-Specific Reactions

  • Nucleophilic Substitution: The electron-withdrawing effect of fluorine could activate adjacent positions for SN2 reactions, though the bridgehead location may limit accessibility.

  • Radical Pathways: Fluorine’s radical-stabilizing effects might enable unique reactivity under photochemical conditions.

Biological Activity Hypotheses

While direct studies are absent, structurally related compounds offer insights:

Anticancer Mechanisms

Fluorine-enhanced electron deficiency might intercalate DNA or inhibit topoisomerases, analogous to camptothecin derivatives.

Analytical Characterization

Recommended techniques for future studies:

TechniqueApplication
X-ray CrystallographyConfirm bicyclic geometry and fluorine placement
NMR SpectroscopyAssign stereochemistry and monitor reactions
HPLC-MSAssess purity and degradation pathways

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